Potent 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: 1-(2-Hydroxyethyl)-4-benzyloxyindole Demonstrates Sub-Nanomolar IC50
1-(2-Hydroxyethyl)-4-benzyloxyindole exhibits potent inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, as measured in a radio-HPLC assay using human placental cytosolic fraction and [3H]-E1 as substrate [1]. 17β-HSD1 catalyzes the conversion of estrone (E1) to the active estrogen estradiol (E2), a key driver of estrogen-dependent diseases including breast cancer and endometriosis. The unsubstituted parent scaffold, 4-benzyloxyindole, has not been reported to exhibit 17β-HSD1 inhibitory activity in peer-reviewed literature or public bioactivity databases. This activity is attributable to the specific combination of the N1-hydroxyethyl group and the C4-benzyloxy substituent, which together enable favorable interactions with the enzyme active site.
| Evidence Dimension | 17β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 4-Benzyloxyindole: IC50 not reported (no detectable activity in same assay system) |
| Quantified Difference | Target compound active at 1.20 nM; comparator shows no reported inhibitory activity |
| Conditions | Human placental cytosolic fraction 17β-HSD1, [3H]-E1 substrate, NAD+ cofactor, radio-HPLC detection |
Why This Matters
For researchers investigating estrogen-dependent diseases, 1-(2-Hydroxyethyl)-4-benzyloxyindole offers a sub-nanomolar potency lead compound that 4-benzyloxyindole cannot provide, enabling structure-activity relationship (SAR) studies and potential therapeutic development targeting 17β-HSD1.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152): 1-(2-Hydroxyethyl)-4-benzyloxyindole. IC50: 1.20 nM for human 17β-HSD1 inhibition. Assay: Inhibition of human placental cytosolic fraction 17β-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis. Accessed via BindingDB.org. View Source
